molecular formula C17H12N2O3S B3009394 N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034566-20-4

N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B3009394
CAS RN: 2034566-20-4
M. Wt: 324.35
InChI Key: ROPBPHQPCZODGS-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-2-carboxamides are a class of compounds that have been studied for their potential anti-tuberculosis (TB) properties . They have been synthesized through CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines .


Synthesis Analysis

The synthesis of these compounds typically involves a three-step methodology, which includes a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates, a precursor of the desired carboxylic acids .


Molecular Structure Analysis

The structure of benzo[d]thiazole-2-carboxamides has been established for anti-mycobacterial activity. Molecular docking suggests that these compounds bind to the catalytic site of the enzyme ATP Phosphoribosyltransferase (HisG), which might be attributed to their anti-TB potential .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include our compound of interest, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have also been associated with analgesic and anti-inflammatory activities . This suggests that they could potentially be used in the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

These compounds have shown antimicrobial and antifungal properties . This means they could be used in the development of new antimicrobial and antifungal agents, which are particularly important in the fight against drug-resistant infections.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral activity . This suggests potential applications in the development of new antiviral drugs, which are crucial in the treatment of diseases caused by viruses.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . This suggests that they could potentially be used in the development of new cancer treatments.

Anti-Tuberculosis Activity

Benzo[d]thiazole-2-carbanilides, which are related to our compound of interest, have been synthesized and evaluated for anti-tubercular activity against M. tuberculosis . This suggests potential applications in the development of new treatments for tuberculosis.

Mechanism of Action

The mechanism of action of benzo[d]thiazole-2-carboxamides in anti-TB activity is suggested to be through their binding to the catalytic site of the enzyme ATP Phosphoribosyltransferase (HisG) .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(17-19-13-3-1-2-4-15(13)23-17)18-9-12-5-6-14(22-12)11-7-8-21-10-11/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPBPHQPCZODGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide

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